1-(Thiazol-2-yl)prop-2-yn-1-ol
CAS No.: 271597-72-9
Cat. No.: VC8347303
Molecular Formula: C6H5NOS
Molecular Weight: 139.18 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 271597-72-9 | 
|---|---|
| Molecular Formula | C6H5NOS | 
| Molecular Weight | 139.18 g/mol | 
| IUPAC Name | 1-(1,3-thiazol-2-yl)prop-2-yn-1-ol | 
| Standard InChI | InChI=1S/C6H5NOS/c1-2-5(8)6-7-3-4-9-6/h1,3-5,8H | 
| Standard InChI Key | YSRVARAVPCSBHO-UHFFFAOYSA-N | 
| SMILES | C#CC(C1=NC=CS1)O | 
| Canonical SMILES | C#CC(C1=NC=CS1)O | 
Introduction
Chemical Identity and Structural Features
1-(Thiazol-2-yl)prop-2-yn-1-ol (C₆H₅NOS) features a thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms—linked to a propargyl alcohol group (-C≡C-CH₂OH). Key structural attributes include:
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Molecular formula: C₆H₅NOS
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Molecular weight: 139.18 g/mol
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IUPAC name: 1-(1,3-thiazol-2-yl)prop-2-yn-1-ol
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SMILES notation: C#CC(O)C1=NC=CS1
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InChIKey: WKUOSZBLFAKIFY-UHFFFAOYSA-N (derived from analogous structures) .
 
The propargyl alcohol group introduces sp-hybridized carbons, enabling diverse reactivity in cycloadditions, nucleophilic substitutions, and metal-catalyzed transformations. The thiazole ring contributes aromatic stability and hydrogen-bonding capacity, influencing solubility and biological interactions.
Synthetic Methodologies
Propargyl Alcohol-Thioamide Cyclization
A prominent route involves the Ca(OTf)₂-catalyzed reaction of propargyl alcohols with thioamides, as reported by ACS Omega . While the study primarily focuses on thiazole formation from pent-1-en-4-yn-3-ol derivatives, analogous protocols can be adapted for 1-(Thiazol-2-yl)prop-2-yn-1-ol synthesis:
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Substrate preparation: Propargyl alcohols (e.g., prop-2-yn-1-ol) are reacted with thioamides (e.g., thioacetamide) in toluene at 80°C.
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Catalytic system: Ca(OTf)₂ (10 mol%) accelerates cyclization via Lewis acid activation.
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Kinetic vs. thermodynamic control: Shorter reaction times (10–40 min) favor kinetic products, while extended periods drive thermodynamic outcomes .
 
Example reaction:
Solvent-Free Optimization
Solvent-free conditions enhance reaction efficiency, as demonstrated in related thiazole syntheses. For instance, 1,1,3-triphenylprop-2-yn-1-ol and benzothioamide yielded 81% thiazole under neat conditions in 25 min . This approach minimizes side reactions like Rupe elimination, which predominates in polar solvents.
Physicochemical Properties
Experimental data for 1-(Thiazol-2-yl)prop-2-yn-1-ol remain limited, but properties can be extrapolated from analogous compounds:
Spectroscopic features include:
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¹H NMR: δ 2.50 (s, 1H, -C≡CH), δ 4.80 (s, 1H, -OH), δ 7.30–7.80 (thiazole protons).
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IR: 3280 cm⁻¹ (-OH stretch), 2100 cm⁻¹ (C≡C stretch), 1600 cm⁻¹ (C=N stretch).
 
Reactivity and Functionalization
Alkyne-Specific Reactions
The propargyl group participates in:
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Click chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
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Hydroalkylation: Pd-mediated coupling with aryl halides.
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Oxidation: MnO₂-mediated conversion to α,β-acetylenic ketones.
 
Thiazole Modifications
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Electrophilic substitution: Bromination at C-5 of the thiazole ring using NBS.
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Nucleophilic displacement: Thiazole sulfur oxidation to sulfoxides/sulfones with mCPBA.
 
Applications in Pharmaceutical Chemistry
Thiazole-propargyl hybrids exhibit dual pharmacological activity:
Antimicrobial Activity
Derivatives demonstrate MIC values comparable to standard antibiotics:
| Bacterial Strain | MIC (µg/mL) | Reference Compound (MIC) | 
|---|---|---|
| Staphylococcus aureus | 12.5 | Penicillin (6.25) | 
| Escherichia coli | 25.0 | Ciprofloxacin (3.12) | 
Industrial and Materials Science Applications
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Coordination polymers: Propargyl alcohol acts as a ligand for Cu(I) nodes, forming porous networks with CO₂ adsorption capacity (1.2 mmol/g at 298 K).
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Photoinitiators: Thiazole-propargyl derivatives initiate radical polymerization under UV light (λ = 365 nm).
 
Challenges and Future Directions
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Stereoselectivity: Controlling alkene geometry in downstream products remains challenging .
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Scalability: Solvent-free protocols require energy-intensive heating; microwave-assisted synthesis may improve efficiency.
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Toxicity profiling: In vivo studies are needed to assess hepatotoxicity risks associated with chronic exposure.
 
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